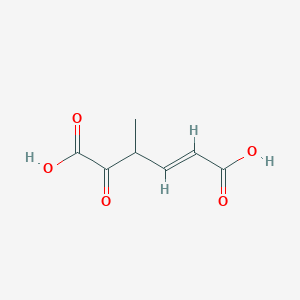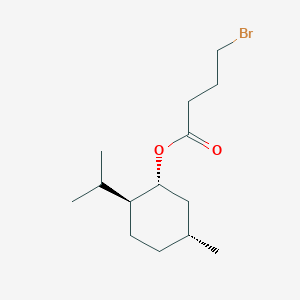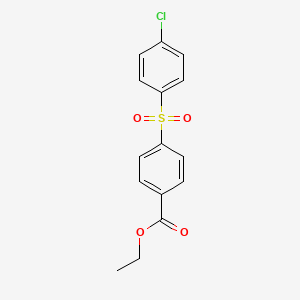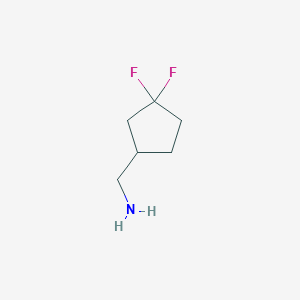![molecular formula C19H14FN3 B1401617 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine CAS No. 1421680-21-8](/img/structure/B1401617.png)
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine, also known as FPPP, is a chemical compound that belongs to the pyrazolopyridine class of compounds. It is a potent and selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) enzymes, which are involved in cell cycle regulation. FPPP has been the subject of extensive scientific research due to its potential applications in cancer treatment.
Mécanisme D'action
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine works by inhibiting the activity of CDK4/6 enzymes, which are involved in the regulation of cell cycle progression. By inhibiting CDK4/6, this compound can prevent cancer cells from dividing and proliferating. This compound has been shown to be highly selective for CDK4/6, with minimal effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells, particularly in breast cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been found to be well-tolerated in animal studies, with no significant toxic effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine is its high selectivity for CDK4/6, which makes it a useful tool for studying the role of these enzymes in cancer biology. However, this compound has a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, this compound is not currently available as a commercial reagent, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine. One area of interest is the development of more potent and selective CDK4/6 inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.
Applications De Recherche Scientifique
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in cancer treatment. CDK4/6 inhibitors have been shown to be effective in blocking the proliferation of cancer cells, particularly in breast cancer. This compound has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3/c1-13-17-11-12-18(14-7-9-15(20)10-8-14)21-19(17)23(22-13)16-5-3-2-4-6-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMAZEUKRLVTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)
![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)

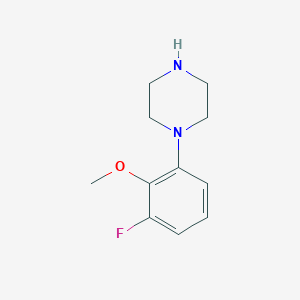
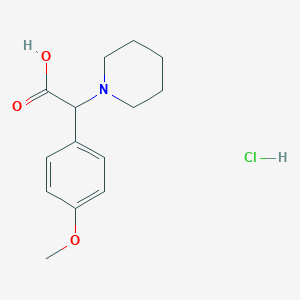
![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)

